molecular formula C17H12N6O B11510217 6-Amino-3-(pyridin-2-yl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(pyridin-2-yl)-4-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11510217
M. Wt: 316.32 g/mol
InChI Key: ZUMFCNJIBDRZHC-UHFFFAOYSA-N
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Description

6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core. Compounds with such structures are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Cyclization Reactions: Formation of the pyrano[2,3-c]pyrazole core through cyclization reactions.

    Substitution Reactions: Introduction of pyridinyl groups via nucleophilic substitution.

    Amination: Introduction of the amino group through amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrano[2,3-c]pyrazole core or the pyridinyl groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Activity: Investigation of its potential as an anticancer agent.

    Antimicrobial Activity: Study of its efficacy against various microbial strains.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar core structures.

    Pyridinyl Substituted Compounds: Compounds with pyridinyl groups attached to different cores.

Uniqueness

The uniqueness of 6-AMINO-3-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern and the presence of both pyridinyl and amino groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

6-amino-3-pyridin-2-yl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H12N6O/c18-9-11-13(10-4-7-20-8-5-10)14-15(12-3-1-2-6-21-12)22-23-17(14)24-16(11)19/h1-8,13H,19H2,(H,22,23)

InChI Key

ZUMFCNJIBDRZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=NC=C4

Origin of Product

United States

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